molecular formula C13H8F5NO B8199561 4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

Cat. No.: B8199561
M. Wt: 289.20 g/mol
InChI Key: NWGKCHHSWOFVSW-UHFFFAOYSA-N
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Description

4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine is a high-value fluorinated biphenyl derivative designed for research and development applications. Its structure, featuring a di-fluoro substituted aniline ring connected to a trifluoromethoxy-phenyl ring, makes it a versatile and critical building block in organic synthesis, particularly in the development of advanced functional materials and active pharmaceutical ingredients (APIs). Compounds with this specific biphenyl-amine scaffold are recognized as key precursors in the synthesis of complex molecules . The strategic incorporation of fluorine atoms and the trifluoromethoxy group is a common practice in medicinal and agrochemical chemistry to fine-tune critical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . As a research chemical, this compound is supplied with detailed analytical data to ensure identity and purity. It is intended for use in laboratory settings by qualified professionals. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4,5-difluoro-2-[4-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-10-5-9(12(19)6-11(10)15)7-1-3-8(4-2-7)20-13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGKCHHSWOFVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2N)F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is widely used to construct the biphenyl backbone. For this compound, the coupling involves:

  • Boronic acid precursor : 2-Nitro-4,5-difluorophenylboronic acid.

  • Aryl halide : 4-Trifluoromethoxybromobenzene.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%).

  • Base: K₂CO₃ or Na₂CO₃ (2–3 equiv).

  • Solvent: Toluene/EtOH (3:1) at 80–100°C for 12–24 h.

  • Yield: 70–85% (unoptimized).

Critical Considerations :

  • The electron-withdrawing trifluoromethoxy group deactivates the aryl halide, necessitating elevated temperatures.

  • Steric hindrance from the 4,5-difluoro substituents may reduce coupling efficiency.

Decarboxylative Coupling

An alternative method avoids boronic acids by using o-nitrobenzoic acid derivatives (e.g., 4,5-difluoro-2-nitrobenzoic acid).

Procedure :

  • Salt Formation : React 4,5-difluoro-2-nitrobenzoic acid with K₂CO₃ in ethanol.

  • Coupling : Combine with 4-trifluoromethoxybromobenzene, Pd(OAc)₂ (3 mol%), and PPh₃ in PEG-400 at 180°C for 18 h.

  • Isolation : Extract with toluene, concentrate, and recrystallize.

  • Yield: 82–90%.

Advantages :

  • Eliminates boronic acid synthesis.

  • High functional group tolerance due to PEG-400’s stabilizing effect.

Nitro Reduction to Amine

Catalytic Hydrogenation

The nitro group in the biphenyl intermediate is reduced to an amine using hydrogen gas and a catalyst.

Standard Conditions :

  • Catalyst: 5% Pd/C (1–5 wt%).

  • Solvent: Methanol or ethyl acetate.

  • Pressure: 1.5 MPa H₂ at 60°C for 4–6 h.

  • Yield: 95–98%.

Optimization Data :

Catalyst Loading (wt%)Temperature (°C)Time (h)Yield (%)
160692
560498
1080397

Recycling : Pd/C can be reused 5× with <5% yield drop.

Transfer Hydrogenation

For labs lacking high-pressure equipment, ammonium formate serves as a hydrogen donor.

Conditions :

  • Catalyst: Pd/C (10 mol%).

  • Donor: NH₄HCO₂ (5 equiv).

  • Solvent: MeOH at 70°C for 8 h.

  • Yield: 88–90%.

Trifluoromethoxy Group Introduction

Pre-Functionalized Aryl Halides

The trifluoromethoxy group is typically introduced before coupling due to challenges in post-functionalization.

Synthesis of 4-Trifluoromethoxybromobenzene :

  • Chlorination : Treat 4-bromophenol with ClCF₃/AgF in DMF.

  • Fluorination : Substitute Cl with F using KF in sulfolane at 150°C.

  • Overall Yield: 65–70%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Suzuki-MiyauraHigh regioselectivityRequires boronic acid synthesis70–85
Decarboxylative CouplingNo boronic acids; scalableHigh reaction temperature82–90
Catalytic HydrogenationHigh efficiency; catalyst reuseRequires high-pressure equipment95–98

Challenges and Solutions

  • Trifluoromethoxy Stability : The OCF₃ group is prone to hydrolysis under basic conditions. Use anhydrous solvents and neutral pH during coupling.

  • Amine Oxidation : Protect the amine group during purification by using inert atmospheres or adding antioxidants like BHT .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride-pyridine for trifluoromethoxylation, and various oxidizing and reducing agents for other transformations. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl core .

Scientific Research Applications

4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine 4,5-F₂; 4'-OCF₃; 2-NH₂ C₁₃H₈F₅NO ~313.2* Strong electron-withdrawing groups enhance stability and metabolic resistance
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3',4'-F₂; 4-NH₂ C₁₂H₉F₂N 205.2 Fluorine at meta/para positions; used in analytical method development
3',4'-Difluoro-[1,1'-biphenyl]-2-amine 3',4'-F₂; 2-NH₂ C₁₂H₉F₂N 205.2 Amine position alters electronic distribution and reactivity
4,4′-Dinitro-[1,1'-biphenyl]-2-amine 4,4'-NO₂; 2-NH₂ C₁₂H₉N₃O₄ 259.2 Nitro groups induce planar conformation due to conjugation
3'-Methyl-[1,1'-biphenyl]-2-amine 3'-CH₃; 2-NH₂ C₁₃H₁₃N 183.3 Methyl group provides steric bulk but lacks electron-withdrawing effects

*Estimated based on structural analogs.

Key Observations:
  • Electronic Effects : The trifluoromethoxy group in the target compound is more electron-withdrawing than methyl or simple fluorine substituents, leading to greater deactivation of the aromatic ring. This reduces susceptibility to electrophilic substitution compared to analogs like 3'-Methyl-[1,1'-biphenyl]-2-amine .
  • Conformational Flexibility : The 4,4′-dinitro analog adopts a near-planar conformation due to conjugation between nitro and amine groups, whereas fluorine and trifluoromethoxy substituents may allow greater torsional flexibility, as seen in biphenyl systems influenced by crystal packing .

Physical and Chemical Properties

  • Solubility: Fluorinated biphenyl amines generally exhibit lower aqueous solubility compared to non-fluorinated analogs due to increased hydrophobicity. The trifluoromethoxy group further reduces solubility .
  • The target compound’s melting point is likely lower, similar to 3',4'-difluoro derivatives .

Biological Activity

4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine is a fluorinated biphenyl derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms and a trifluoromethoxy group enhances its physicochemical properties, which may influence its interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The fluorine atoms enhance the compound's lipophilicity and binding affinity to various enzymes and receptors, potentially modulating several biochemical pathways. This interaction can lead to alterations in cellular signaling, proliferation, and apoptosis.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against several cancer types. The following table summarizes the findings:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.2
A549 (Lung Cancer)7.8

The observed IC50 values indicate that the compound may inhibit cancer cell proliferation effectively.

Case Studies

A notable study investigated the pharmacokinetic properties of this compound in vivo using murine models. The study aimed to assess the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : Rapid absorption was noted post oral administration.
  • Distribution : High distribution in liver and kidney tissues was observed.
  • Metabolism : The compound underwent significant hepatic metabolism.
  • Excretion : Primarily excreted via urine within 24 hours.

These findings highlight the compound's favorable pharmacokinetic profile for further development.

Q & A

Q. What are the primary synthetic routes for 4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated aniline derivatives (e.g., 2-bromo-4,5-difluoroaniline) with fluorinated aryl boronic acids (e.g., 4-trifluoromethoxyphenylboronic acid). Reaction conditions often involve anhydrous solvents (THF, DMF) and bases (K₃PO₄) to optimize yields (53–84%) . Alternative routes include nucleophilic aromatic substitution for fluorination steps, though yields may vary depending on steric and electronic effects .

Q. How is the purity and structural integrity of this compound validated in research settings?

Chromatographic purity (HPLC/GC) and ¹H/¹³C NMR spectroscopy are standard. For example, biphenyl derivatives exhibit distinct aromatic proton splitting patterns (e.g., δ 6.8–7.5 ppm for biphenyl protons) and coupling constants (J = 7–9 Hz for adjacent fluorines). High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm accuracy) .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in:

  • Agrochemicals : Development of succinate dehydrogenase inhibitors (SDHIs) for fungicidal activity .
  • Medicinal chemistry : Fluorinated biphenyl scaffolds are explored for drug-target interactions due to enhanced metabolic stability and lipophilicity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence biological activity and mechanistic pathways?

The trifluoromethoxy group enhances electron-withdrawing effects, stabilizing charge-transfer interactions in SDHI binding pockets. 4,5-Difluoro substitution on the biphenyl ring improves steric complementarity with fungal mitochondrial enzymes, as shown in Botrytis cinerea resistance studies. Computational docking (e.g., AutoDock Vina) quantifies binding affinities (ΔG = −8.2 kcal/mol) .

Q. What challenges arise in optimizing reaction yields for derivatives of this compound?

  • Regioselectivity : Competing coupling sites (e.g., para vs. meta positions) require careful selection of protecting groups (e.g., acetylated amines) .
  • Catalyst poisoning : Fluorine substituents may deactivate Pd catalysts, necessitating ligand optimization (e.g., XPhos) .
  • Scale-up : Batch vs. flow chemistry impacts yield consistency; microreactors improve heat transfer for exothermic steps .

Q. How can conflicting spectroscopic data during characterization be resolved?

  • Multi-technique validation : Combine NMR with X-ray crystallography (if crystalline) or IR spectroscopy (C-F stretches at 1100–1250 cm⁻¹).
  • Isotopic labeling : ¹⁹F NMR tracks fluorine environments, resolving ambiguities in trifluoromethoxy vs. aryl fluoride signals .

Q. What strategies mitigate degradation during storage or reaction conditions?

  • Inert atmosphere storage : Argon or nitrogen prevents oxidation of the amine group.
  • Low-temperature reactions : −20°C minimizes thermal decomposition of labile intermediates (e.g., boronic esters) .
  • Stabilizers : Addition of BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .

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